N-(2,6-dimethylphenyl)-1-propylprolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2,6-DIMETHYLPHENYL)-1-PROPYL-2-PYRROLIDINECARBOXAMIDE is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a pyrrolidine ring and a dimethylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,6-DIMETHYLPHENYL)-1-PROPYL-2-PYRROLIDINECARBOXAMIDE typically involves the reaction of 2,6-dimethylaniline with 2-chloroacetyl chloride to form an intermediate, which is then reacted with propylamine to yield the final product . The reaction conditions often include the use of solvents such as toluene and catalysts like sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,6-DIMETHYLPHENYL)-1-PROPYL-2-PYRROLIDINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Common substitution reactions involve reagents like sodium hydroxide and halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N~2~-(2,6-DIMETHYLPHENYL)-1-PROPYL-2-PYRROLIDINECARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Employed in studies related to enzyme inhibition and protein binding.
Medicine: Investigated for its potential use as a local anesthetic and anti-inflammatory agent.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N2-(2,6-DIMETHYLPHENYL)-1-PROPYL-2-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as sodium channels. By binding to these channels, the compound inhibits the influx of sodium ions, thereby reducing neuronal excitability and providing anesthetic effects . This mechanism is similar to that of other local anesthetics like lidocaine .
Comparison with Similar Compounds
Similar Compounds
Lidocaine: A well-known local anesthetic with a similar mechanism of action.
Tocainide: Another local anesthetic used to treat arrhythmias.
Bupivacaine: A long-acting local anesthetic used in various medical procedures.
Uniqueness
N~2~-(2,6-DIMETHYLPHENYL)-1-PROPYL-2-PYRROLIDINECARBOXAMIDE is unique due to its specific structural modifications, which provide distinct pharmacokinetic properties and potentially reduced side effects compared to other local anesthetics .
Properties
Molecular Formula |
C16H24N2O |
---|---|
Molecular Weight |
260.37 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-1-propylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H24N2O/c1-4-10-18-11-6-9-14(18)16(19)17-15-12(2)7-5-8-13(15)3/h5,7-8,14H,4,6,9-11H2,1-3H3,(H,17,19) |
InChI Key |
LUMVGRJDPOMLPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC1C(=O)NC2=C(C=CC=C2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.